(S)-tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate structure elucidation
(S)-tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (S)-tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate
Abstract
The precise structural and stereochemical characterization of chiral building blocks is a cornerstone of modern pharmaceutical development. (S)-tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate is a key intermediate whose stereochemical integrity is paramount for the synthesis of biologically active molecules. This technical guide provides a comprehensive, multi-faceted approach to the unambiguous structure elucidation of this compound. By integrating data from mass spectrometry (MS), advanced nuclear magnetic resonance (NMR) spectroscopy, and chiral high-performance liquid chromatography (chiral HPLC), we present a self-validating workflow designed for researchers, scientists, and drug development professionals. Each analytical step is detailed not merely as a protocol, but with an emphasis on the scientific rationale behind the technique, ensuring a deep understanding of the characterization process.
Introduction: The Imperative of Stereochemical Precision
The piperazine moiety is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of therapeutic agents targeting the central nervous system and beyond.[1][2] When substituents are introduced onto the piperazine ring, as in (S)-tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate, chiral centers are created. It is a well-established principle that enantiomers of a chiral drug can exhibit vastly different pharmacological, metabolic, and toxicological profiles.[3] Therefore, the rigorous confirmation of both the chemical structure and the absolute stereochemistry of chiral intermediates is not merely a procedural step, but a critical requirement for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).
This guide outlines an orthogonal analytical strategy to confirm the identity and enantiomeric purity of (S)-tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate (Figure 1). Our approach is designed to be systematic and self-validating, where data from each technique corroborates the others to build an unassailable structural proof.
Figure 1. Chemical Structure of (S)-tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate.
Molecular Formula: C₁₁H₂₂N₂O₃ Molecular Weight: 230.30 g/mol [4]
The Analytical Workflow: An Integrated Strategy
A robust structure elucidation is not reliant on a single technique but on the convergence of evidence from multiple, independent methods. Our workflow (Diagram 1) begins with mass spectrometry to confirm the molecular formula, proceeds to an in-depth NMR analysis to map the molecular connectivity, and concludes with chiral HPLC to verify enantiomeric purity.
Diagram 1. Integrated workflow for structure elucidation.
Mass Spectrometry: Confirming Molecular Weight and Core Fragments
3.1. Expertise & Rationale
Mass spectrometry serves as the first line of analytical confirmation. For a polar, non-volatile molecule like our target compound, Electrospray Ionization (ESI) is the preferred method. It is a "soft" ionization technique that minimizes fragmentation during the ionization process, typically yielding a prominent protonated molecular ion ([M+H]⁺), which directly confirms the molecular weight. Subsequent fragmentation analysis (MS/MS) provides a structural fingerprint.
3.2. Experimental Protocol: ESI-MS
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Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
-
Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
Ionization Mode: Operate in positive ion mode to detect the [M+H]⁺ ion.
-
Full Scan Analysis: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the parent ion.
-
Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 231.17) for collision-induced dissociation (CID) to generate fragment ions.
3.3. Data Presentation & Interpretation
The primary goal is to observe the protonated molecule and characteristic fragments. The N-Boc group is notoriously labile and provides a highly predictable fragmentation pathway involving the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da).[5][6]
| Ion | Calculated m/z | Observed m/z | Interpretation |
| [M+H]⁺ | 231.1709 | ~231.17 | Molecular Ion (Confirms Molecular Formula C₁₁H₂₂N₂O₃) |
| [M-C₄H₈+H]⁺ | 175.1083 | ~175.11 | Loss of isobutylene from the Boc group |
| [M-C₄H₉O₂+H]⁺ | 131.1235 | ~131.12 | Cleavage of the entire Boc group and subsequent ring fragmentation |
This data provides strong evidence for the compound's elemental composition and the presence of the N-Boc protecting group.
NMR Spectroscopy: Assembling the Molecular Puzzle
NMR spectroscopy is the most powerful tool for determining the precise connectivity of a molecule. We employ a suite of 1D and 2D experiments to create a complete picture of the C-H framework.
4.1. Expertise & Rationale: The Rotamer Phenomenon
A critical consideration for N-Boc protected amines, including piperazines, is the presence of rotamers (rotational isomers).[7][8] Due to the partial double-bond character of the carbamate C-N bond, rotation is restricted, leading to two distinct conformers that may be observable at room temperature. This can result in the doubling of some or all signals in both ¹H and ¹³C NMR spectra. Awareness of this phenomenon is crucial to avoid misinterpreting the spectra as evidence of an impure sample.
4.2. Experimental Protocol: 1D & 2D NMR
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Sample Preparation: Dissolve 10-15 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Spectrometer: Utilize a 400 MHz or higher field NMR spectrometer.
-
1D Experiments: Acquire standard ¹H and proton-decoupled ¹³C spectra.
-
2D Experiments: Acquire the following correlation spectra:
-
COSY (¹H-¹H Correlation Spectroscopy) to identify proton-proton spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) correlations between protons and carbons.[9]
-
4.3. Data Presentation & Interpretation
4.3.1. 1D NMR Spectra Analysis
The expected chemical shifts are summarized below. Note that the piperazine ring protons will appear as complex, overlapping multiplets due to their diastereotopic nature and conformational dynamics.
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key Features |
| Boc -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.4 (3C), ~80.0 (1C) | Strong, sharp singlet in ¹H NMR, characteristic of the tert-butyl group. |
| Boc -C=O | - | ~155.0 | Carbonyl signal in the downfield region of the ¹³C spectrum. |
| -CH₂OCH₃ | ~3.4-3.6 (m, 2H) | ~74.5 | Diastereotopic protons adjacent to the chiral center. |
| -CH₂OCH₃ | ~3.35 (s, 3H) | ~59.1 | Characteristic singlet for a methoxy group.[10] |
| Piperazine Ring | ~2.5-4.1 (m, 7H) | ~58.0 (C2), ~40-50 (other C) | Complex multiplets due to axial/equatorial positions and coupling. |
| -NH | Broad singlet (variable) | - | Often exchanges with trace water; may be broad or unobserved. |
4.3.2. 2D NMR Correlation Analysis
While 1D NMR suggests the presence of the functional groups, 2D NMR confirms their placement. HMBC is particularly decisive in piecing the structure together (Diagram 2).
-
HSQC will confirm that the proton signal at ~1.45 ppm correlates to the carbon at ~28.4 ppm (Boc methyls), the signal at ~3.35 ppm correlates to the carbon at ~59.1 ppm (methoxy), etc.
-
COSY will show correlations between the protons of the piperazine ring, establishing the cyclic structure. It will also show a correlation between the proton on C2 and the adjacent protons on the -CH₂- of the methoxymethyl group.
-
HMBC provides the definitive long-range connections:
-
Boc Group: A strong correlation from the tert-butyl protons (~1.45 ppm) to the carbonyl carbon (~155.0 ppm) confirms the Boc ester structure.
-
Methoxymethyl Linkage: A key correlation from the methoxy protons (~3.35 ppm) to the methylene carbon (-CH₂-) at ~74.5 ppm confirms the -CH₂OCH₃ unit.
-
Attachment to Ring: Crucially, correlations from the C2 proton to the methylene carbon of the substituent, and from the methylene protons of the substituent back to C2, lock the methoxymethyl group onto the chiral center of the piperazine ring.
-
Diagram 2. Key HMBC correlations confirming connectivity.
Chiral HPLC: Verifying Enantiomeric Purity
5.1. Expertise & Rationale
MS and NMR confirm the chemical structure but provide no information about the enantiomeric purity. Enantiomers have identical physical properties in a non-chiral environment and thus cannot be distinguished by standard chromatography. Chiral HPLC utilizes a Chiral Stationary Phase (CSP) that creates a transient diastereomeric interaction with the enantiomers, leading to different retention times.[11] For N-protected amino acid derivatives and related structures, polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective.[12]
5.2. Experimental Protocol: Chiral HPLC
-
Instrumentation: An HPLC system equipped with a UV detector.
-
Column: A polysaccharide-based chiral column, such as a Chiralcel® OD-H or Chiralpak® AD-H.
-
Mobile Phase: A typical mobile phase would be a mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio must be optimized to achieve good resolution.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25 °C.
-
Detection: UV detection at a low wavelength (e.g., 210 nm), as the molecule lacks a strong chromophore.[12]
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of ~1 mg/mL.
-
Analysis: Inject 10 µL. If a racemic standard is available, inject it first to determine the retention times of both the (S) and (R) enantiomers. Then, inject the sample to be tested.
5.3. Data Presentation & Interpretation
The expected outcome for a highly pure sample of (S)-tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate is a single, sharp peak. The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers (Aₛ and Aᵣ):
% ee = [ (Aₛ - Aᵣ) / (Aₛ + Aᵣ) ] × 100
For pharmaceutical applications, a % ee of >99% is typically required. This analysis provides the definitive confirmation of stereochemical integrity.
Conclusion
The structural elucidation of (S)-tert-butyl 2-(methoxymethyl)piperazine-1-carboxylate requires a synergistic and logical application of modern analytical techniques. High-resolution mass spectrometry confirms the molecular formula and key substructures. A comprehensive suite of 1D and 2D NMR experiments, interpreted with an understanding of potential conformational complexities like rotamers, unequivocally establishes the molecular connectivity. Finally, chiral HPLC provides the ultimate verification of enantiomeric purity. The convergence of data from these orthogonal methods provides an unambiguous and trustworthy characterization, ensuring this chiral building block meets the stringent quality standards required for advanced drug development and scientific research.
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